molecular formula C33H56O3Si B13978245 (R)-Ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate

(R)-Ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate

Cat. No.: B13978245
M. Wt: 528.9 g/mol
InChI Key: JFMUNBOCKILXQJ-PUFGCLJPSA-N
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Description

®-Ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate is a complex organic compound with a unique structure. It is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate involves several steps:

    Formation of the Indene Core: The indene core is synthesized through a series of cyclization reactions.

    Introduction of the Hexanoate Group: The hexanoate group is introduced via esterification.

    Addition of the Cyclohexylidene Group: This step involves the use of a Grignard reagent to add the cyclohexylidene group.

    Protection and Deprotection Steps: The tert-butyldimethylsilyl group is used to protect the hydroxyl group during the synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common techniques include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    High-Pressure Liquid Chromatography (HPLC): Used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Anticancer Research: Studied for its potential anticancer properties.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-hydroxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate
  • ®-Ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-methoxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate

Uniqueness

The uniqueness of ®-Ethyl 5-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hexanoate lies in its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C33H56O3Si

Molecular Weight

528.9 g/mol

IUPAC Name

ethyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate

InChI

InChI=1S/C33H56O3Si/c1-10-35-31(34)15-11-13-25(3)29-20-21-30-26(14-12-22-33(29,30)7)17-18-27-23-28(19-16-24(27)2)36-37(8,9)32(4,5)6/h17-18,25,28-30H,2,10-16,19-23H2,1,3-9H3/b26-17+,27-18+/t25-,28+,29-,30+,33-/m1/s1

InChI Key

JFMUNBOCKILXQJ-PUFGCLJPSA-N

Isomeric SMILES

CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CCOC(=O)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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